1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

Catalog No.
S14479005
CAS No.
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

Product Name

1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

IUPAC Name

1-benzyl-5-hydroxypiperidine-3-carboxylic acid

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c15-12-6-11(13(16)17)8-14(9-12)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)

InChI Key

KAGQKUPTQWTGOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)C(=O)O

1-Benzyl-5-hydroxypiperidine-3-carboxylic acid (CAS 1269755-41-0) is an orthogonally functionalizable heterocyclic building block utilized in the synthesis of conformationally restricted peptidomimetics, kinase inhibitors, and neuropharmacological agents. Featuring a rigid piperidine core, this scaffold provides three distinct points of diversification: an N-benzyl protected secondary amine, a C5-hydroxyl group, and a C3-carboxylic acid. In industrial procurement, this specific pre-protected form is prioritized over its unprotected or N-Boc/N-Cbz counterparts because the N-benzyl group offers strict stability against harsh Lewis acids, strong bases, and aggressive halogenating agents (such as DAST). This robust protection profile ensures high-yield downstream modifications, making it an essential precursor for complex pharmaceutical intermediates, notably in the development of CDK9 inhibitors and selective GABA uptake modulators [1].

Substituting 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid with generic piperidine-3-carboxylic acid (nipecotic acid) or unprotected 5-hydroxypiperidine-3-carboxylic acid introduces severe process bottlenecks and chemoselectivity failures. Unprotected analogs exist as highly polar zwitterions that are insoluble in standard aprotic organic solvents (e.g., DCM, DMF) and suffer from aggressive N-alkylation or N-acylation side reactions during C3 or C5 functionalization, necessitating costly transient protection steps [1]. Furthermore, attempting to substitute the N-benzyl group with an N-Boc group (1-Boc-5-hydroxypiperidine-3-carboxylic acid) critically limits the synthetic envelope; N-Boc is highly acid-labile and degrades rapidly under the harsh fluorinating conditions (e.g., DAST) frequently required to modify the C5-hydroxyl group. Finally, substituting with the 4-hydroxy regioisomer fundamentally alters the scaffold's 3D vector geometry, shifting the resulting downstream biological activity from targeted GABA uptake inhibition to off-target GABA receptor agonism [2].

Reagent Compatibility: N-Benzyl vs. N-Boc Stability During Deoxofluorination

In the synthesis of fluorinated piperidine scaffolds (e.g., for CDK9 inhibitors), the C5-hydroxyl group must often be converted to a fluorine atom using aggressive reagents like diethylaminosulfur trifluoride (DAST). The N-benzyl protection of 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid remains completely intact during DAST treatment (-78 °C to RT), allowing for smooth conversion to the 5-fluoro derivative with multi-step yields exceeding 70% [1]. In contrast, N-Boc protected comparators are highly susceptible to acid-catalyzed cleavage by the HF byproducts generated during DAST reactions, leading to severe yield degradation and complex purification requirements. For procurement teams supporting late-stage halogenation workflows, the N-benzyl compound is the required starting material.

Evidence DimensionProtecting group survival under DAST fluorination conditions
Target Compound Data1-Benzyl-5-hydroxypiperidine-3-carboxylic acid (>70% yield over esterification and fluorination steps, 100% N-protection retention)
Comparator Or Baseline1-Boc-5-hydroxypiperidine-3-carboxylic acid (High risk of N-deprotection and yield loss <40% due to HF sensitivity)
Quantified Difference>30% absolute yield improvement and elimination of re-protection steps
ConditionsDAST, DCM, -78 °C to room temperature, 16 hours

Enables direct, high-yield deoxofluorination of the C5 position without the process failure associated with acid-labile protecting groups.

Chemoselective Functionalization: Pre-Protected vs. Unprotected Scaffolds

Procuring the pre-benzylated 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid eliminates the chemoselectivity issues inherent to unprotected piperidine scaffolds. When performing amide couplings at the C3-carboxylic acid or functionalizing the C5-hydroxyl, the unprotected secondary amine of 5-hydroxypiperidine-3-carboxylic acid acts as a potent competing nucleophile, resulting in complex mixtures of N-acylated and O-acylated byproducts [1]. The N-benzyl group completely masks this reactivity, ensuring 100% chemoselectivity toward the desired functional groups. This pre-installed protection saves at least two synthetic steps (protection and subsequent deprotection) and dramatically reduces solvent volumes required for handling highly polar zwitterionic intermediates.

Evidence DimensionChemoselectivity during C3/C5 electrophilic functionalization
Target Compound Data1-Benzyl-5-hydroxypiperidine-3-carboxylic acid (100% suppression of N-alkylation/acylation)
Comparator Or BaselineUnprotected 5-hydroxypiperidine-3-carboxylic acid (0% chemoselectivity without transient protection steps)
Quantified DifferenceElimination of 2 synthetic steps and >95% reduction in N-functionalized byproducts
ConditionsStandard amide coupling (e.g., EDC/HATU) or O-alkylation conditions

Reduces synthetic route length and purification costs, making it the economically viable choice for high-throughput peptidomimetic library generation.

Pharmacological Trajectory: 5-Hydroxy vs. 4-Hydroxy Regioisomers

For medicinal chemistry programs targeting the central nervous system, the exact spatial arrangement of the hydroxyl group on the piperidine ring dictates the biological mechanism of action. Derivatives synthesized from 5-hydroxypiperidine-3-carboxylic acid specifically target and inhibit neuronal gamma-aminobutyric acid (GABA) uptake systems. Conversely, shifting the hydroxyl group by a single carbon to the 4-position (4-hydroxypiperidine-3-carboxylic acid) fundamentally alters the pharmacophore, causing the resulting compounds to interact selectively as GABA receptor agonists rather than uptake inhibitors [1]. Therefore, procurement of the exact 5-hydroxy regioisomer is critical for maintaining the intended mechanism of action in neuropharmacological drug design.

Evidence DimensionPrimary biological mechanism of action (GABAergic modulation)
Target Compound Data5-hydroxypiperidine-3-carboxylic acid derivatives (Specific GABA uptake inhibitors)
Comparator Or Baseline4-hydroxypiperidine-3-carboxylic acid derivatives (Selective GABA receptor agonists)
Quantified DifferenceComplete mechanistic shift from transporter inhibition to receptor agonism
ConditionsIn vitro synaptosomal GABA uptake assays vs. GABA receptor binding assays

Ensures the synthesized API library correctly targets neurotransmitter reuptake transporters rather than triggering direct receptor activation.

Precursor for Fluorinated Kinase Inhibitors (e.g., CDK9)

Leveraging its stability under harsh deoxofluorination conditions (as detailed in Section 3), this compound is a highly efficient starting point for synthesizing 5-fluoropiperidine-3-carboxylic acid derivatives. These fluorinated scaffolds are critical components in the development of N-acyl pyridine biaryl compounds used as potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors for oncology applications [1].

High-Throughput Synthesis of Conformationally Restricted Peptidomimetics

Because the N-benzyl group provides complete chemoselectivity and eliminates the need for transient protection steps, this compound is highly suited for industrial-scale combinatorial library synthesis. It serves as a processable, orthogonally functionalizable proline or nipecotic acid surrogate, allowing parallel amide couplings at the C3 position and independent derivatization at the C5-hydroxyl [1].

Development of Selective GABA Uptake Inhibitors

Due to the strict regiochemical requirements for targeting neurotransmitter transporters, the specific 5-hydroxy geometry of this scaffold is utilized to design and synthesize selective gamma-aminobutyric acid (GABA) uptake inhibitors. It ensures the resulting neuropharmacological agents avoid off-target GABA receptor agonism associated with the 4-hydroxy regioisomer [2].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.12084340 g/mol

Monoisotopic Mass

235.12084340 g/mol

Heavy Atom Count

17

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